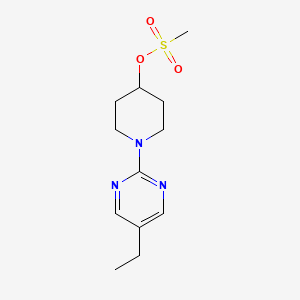
5-Bromo-4-isopropylthiazol-2-amine
Vue d'ensemble
Description
5-Bromo-4-isopropylthiazol-2-amine is a chemical compound with the molecular formula C6H9BrN2S and a molecular weight of 221.12 g/mol . It is used in laboratory chemicals and the manufacture of chemical compounds .
Molecular Structure Analysis
The molecular structure of 5-Bromo-4-isopropylthiazol-2-amine consists of a thiazole ring, which is a five-membered ring containing one sulfur atom, one nitrogen atom, and three carbon atoms. One of the carbon atoms is substituted with a bromine atom, and another carbon atom is substituted with an isopropyl group .Physical And Chemical Properties Analysis
5-Bromo-4-isopropylthiazol-2-amine is a solid substance . Its molecular weight is 221.12 g/mol .Applications De Recherche Scientifique
Synthesis of Thiazolo and Pyrimidine Derivatives
5-Bromo-4-isopropylthiazol-2-amine is used in the synthesis of various chemical compounds. Bakavoli et al. (2006) demonstrated its application in forming new thiazolo[4,5-d]pyrimidine derivatives through sequential treatment with ethanolic ammonia and secondary amines (Bakavoli, Nikpour, & Rahimizadeh, 2006).
Catalysis and Amination
Ji et al. (2003) explored its use in catalyzed amination, specifically the amination of 5-bromo-2-chloropyridine, resulting in high yields and chemoselectivity (Ji, Li, & Bunnelle, 2003).
Reaction with Amines
The reactivity of compounds similar to 5-Bromo-4-isopropylthiazol-2-amine with amines was studied by Weiss and Cromwell (1974), showing the formation of various substituted compounds, indicating a broad range of chemical reactions it can participate in (Weiss & Cromwell, 1974).
Solid-Phase Synthesis
Pulici and Quartieri (2005) demonstrated its role in solid-phase synthesis, specifically in the preparation of 2-amino-5-alkylidene-thiazol-4-ones, a process that involves several steps including loading on bromo-Wang resin and subsequent reactions (Pulici & Quartieri, 2005).
Novel Synthesis Methods
Mahdavi et al. (2012) used it in a one-pot, four-component reaction to synthesize novel imidazo[2,1-b]thiazol-5-amine derivatives, demonstrating its versatility in multi-component chemical synthesis (Mahdavi et al., 2012).
In Vitro Toxicity Evaluation
Oliveira et al. (1999) investigated the in vitro toxicity of compounds related to 5-Bromo-4-isopropylthiazol-2-amine, providing insights into its biological interactions and potential therapeutic applications (Oliveira et al., 1999).
Safety And Hazards
According to the safety data sheet, 5-Bromo-4-isopropylthiazol-2-amine is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, protective clothing, and eye protection when handling this compound .
Propriétés
IUPAC Name |
5-bromo-4-propan-2-yl-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN2S/c1-3(2)4-5(7)10-6(8)9-4/h3H,1-2H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLPKYAYJIVQOEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(SC(=N1)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80705445 | |
| Record name | 5-Bromo-4-(propan-2-yl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80705445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-isopropylthiazol-2-amine | |
CAS RN |
1025700-49-5 | |
| Record name | 5-Bromo-4-(1-methylethyl)-2-thiazolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1025700-49-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-4-(propan-2-yl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80705445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(S)-(6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-5-yl)methanol](/img/structure/B1442292.png)




![1-[3-(Hydroxymethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1442304.png)
![2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octane-2-carbonitrile](/img/structure/B1442307.png)